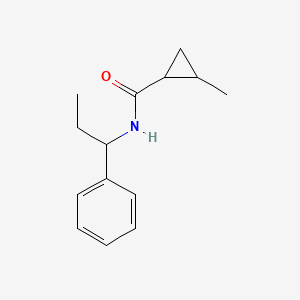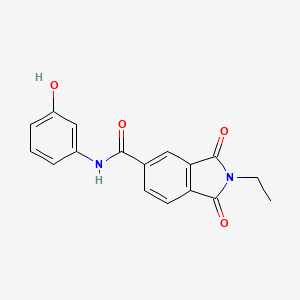
2-methyl-N-(1-phenylpropyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-(1-phenylpropyl)cyclopropanecarboxamide, also known as MPCC, is a chemical compound that has gained significant attention in the field of scientific research. It is a cyclopropane derivative that possesses a unique structure, making it a potential candidate for various applications. In
作用機序
The mechanism of action of 2-methyl-N-(1-phenylpropyl)cyclopropanecarboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2, which are involved in the production of inflammatory mediators. This compound may also interact with receptors in the nervous system, leading to its analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce pain and inflammation in animal models. It has also been shown to have anxiolytic effects, reducing anxiety in animals. Additionally, this compound has been shown to have neuroprotective effects, protecting against neuronal damage in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the significant advantages of 2-methyl-N-(1-phenylpropyl)cyclopropanecarboxamide is its unique structure, which makes it a potential candidate for various applications. However, the synthesis process of this compound is relatively complex, and the yield is low. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for the study of 2-methyl-N-(1-phenylpropyl)cyclopropanecarboxamide. One potential direction is the development of new pain medications based on the structure of this compound. Additionally, further research is needed to understand the mechanism of action of this compound fully. This may lead to the development of new drugs for the treatment of neurodegenerative diseases. Finally, the synthesis process of this compound can be optimized to increase the yield and reduce the complexity of the process, making it more accessible for researchers.
Conclusion:
In conclusion, this compound is a chemical compound with a unique structure that has gained significant attention in the field of scientific research. Its potential applications in the study of pain and inflammation, as well as its neuroprotective effects, make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and optimize the synthesis process.
合成法
The synthesis of 2-methyl-N-(1-phenylpropyl)cyclopropanecarboxamide involves the reaction between 2-methylcyclopropanecarboxylic acid and 1-phenylpropylamine. The reaction is catalyzed by a coupling agent, such as N,N'-dicyclohexylcarbodiimide, and the resulting product is purified through recrystallization. The yield of the synthesis process is typically around 50%.
科学的研究の応用
2-methyl-N-(1-phenylpropyl)cyclopropanecarboxamide has been studied extensively for its potential applications in various scientific fields. One of the significant applications of this compound is in the study of pain and inflammation. This compound has been shown to exhibit analgesic and anti-inflammatory effects in animal models, making it a potential candidate for the development of new pain medications.
特性
IUPAC Name |
2-methyl-N-(1-phenylpropyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-3-13(11-7-5-4-6-8-11)15-14(16)12-9-10(12)2/h4-8,10,12-13H,3,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQQSDJUYGKVDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2CC2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



methanone](/img/structure/B5362158.png)
![5-imino-6-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5362165.png)
![N-(4-methoxyphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5362169.png)
![2-{[4-(4-methyl-4H-1,2,4-triazol-3-yl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5362191.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,6-dihydroxybenzamide](/img/structure/B5362199.png)
![N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-N~2~-methyl-L-alaninamide](/img/structure/B5362209.png)
![6-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5362213.png)
![4-[(2,6-dimethyl-4-morpholinyl)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one](/img/structure/B5362223.png)
![1,3-dimethyl-7-[3-(4-morpholinyl)-3-oxopropyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5362230.png)
![[4-(2-phenoxyethyl)-1-(1-phenyl-1H-tetrazol-5-yl)piperidin-4-yl]methanol](/img/structure/B5362238.png)
![N-(3-pyridinylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5362245.png)
![N~2~-{[6-(azocan-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5362250.png)